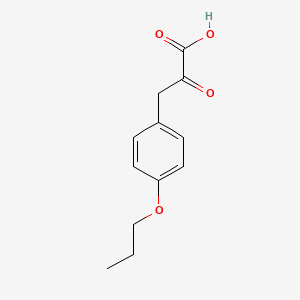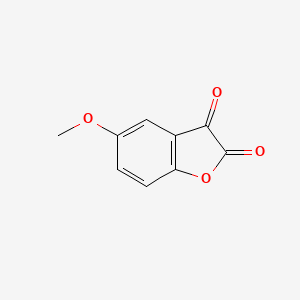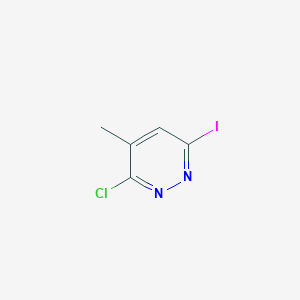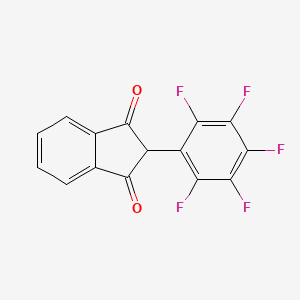![molecular formula C10H15N3O2 B13681771 1-[4-(2-Methoxyethoxy)phenyl]guanidine](/img/structure/B13681771.png)
1-[4-(2-Methoxyethoxy)phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Methoxyethoxy)phenyl]guanidine is a chemical compound belonging to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound features a phenyl ring substituted with a 2-methoxyethoxy group and a guanidine moiety, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[4-(2-Methoxyethoxy)phenyl]guanidine can be achieved through several methods:
Guanylation of Amines: This method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water.
Metal-Catalyzed Guanylation: Lanthanide amides or ytterbium triflate can be used as catalysts for the addition of amines to carbodiimides, providing N,N’,N’'-trisubstituted guanidines.
Análisis De Reacciones Químicas
1-[4-(2-Methoxyethoxy)phenyl]guanidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The guanidine moiety can undergo nucleophilic substitution reactions with electrophiles, forming substituted guanidines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted guanidines.
Aplicaciones Científicas De Investigación
1-[4-(2-Methoxyethoxy)phenyl]guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Methoxyethoxy)phenyl]guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form stable complexes with biological molecules, influencing their activity. For example, it can bind to DNA minor grooves, inhibiting the replication process .
Comparación Con Compuestos Similares
1-[4-(2-Methoxyethoxy)phenyl]guanidine can be compared with other guanidine derivatives:
2-Ethyl-1-[4-(2-methoxyethoxy)benzyl]-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]guanidine: This compound features additional benzyl and pyrrolidinyl groups, which may enhance its biological activity.
1-[4-(2-oxo-2-phenylethyl)phenyl]guanidine: This derivative contains an oxo-phenylethyl group, which can alter its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-[4-(2-methoxyethoxy)phenyl]guanidine |
InChI |
InChI=1S/C10H15N3O2/c1-14-6-7-15-9-4-2-8(3-5-9)13-10(11)12/h2-5H,6-7H2,1H3,(H4,11,12,13) |
Clave InChI |
CKVYZKMNOKKJBK-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC=C(C=C1)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)








![2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13681742.png)

![7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13681746.png)
